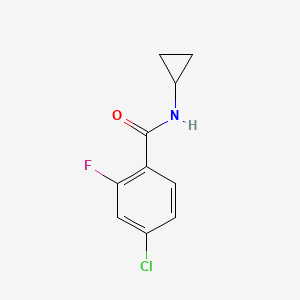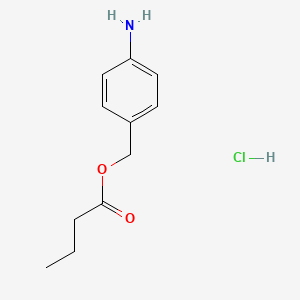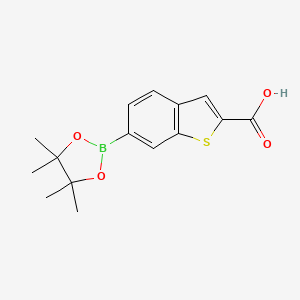
(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chiral center at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method is the formation of diastereoisomers using optically active resolving agents, followed by separation through fractional crystallization . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process generally includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine shares similarities with other chiral amines, such as (1R)-1-(3-Chloro-phenyl)ethane-1,2-diamine and (1R)-1-(3-Fluoro-phenyl)ethane-1,2-diamine.
- These compounds differ in their substituents, which can significantly influence their chemical properties and reactivity.
Uniqueness
The presence of both chloro and fluoro substituents in this compound makes it unique, as these groups can enhance its reactivity and potential interactions with biological targets. This dual substitution pattern may also impart specific steric and electronic effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1R)-1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
RXQCHPTXFTYUIZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Cl)[C@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


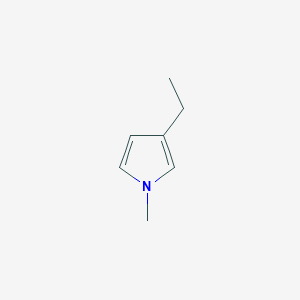

![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)

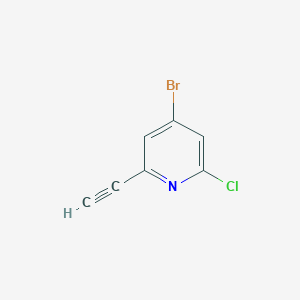
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
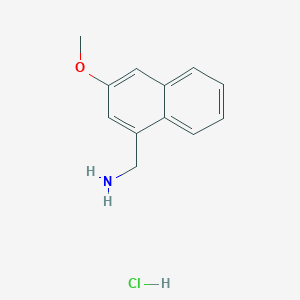
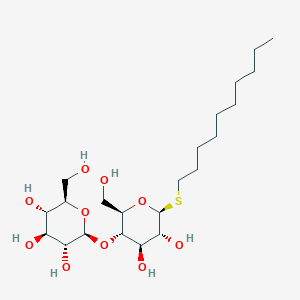
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
